molecular formula C11H16N2O B122153 4-(Morpholinomethyl)aniline CAS No. 51013-67-3

4-(Morpholinomethyl)aniline

Cat. No.: B122153
CAS No.: 51013-67-3
M. Wt: 192.26 g/mol
InChI Key: WNYFVEFUHMDIRQ-UHFFFAOYSA-N
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Description

4-(Morpholinomethyl)aniline is an organic compound with the molecular formula C₁₁H₁₆N₂O. It is characterized by the presence of a morpholine ring attached to a benzene ring via a methylene bridge, and an amino group attached to the benzene ring. This compound is a colorless to light yellow crystalline solid and is soluble in most organic solvents such as alcohols, ethers, and ketones, but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Morpholinomethyl)aniline can be synthesized through several methods. One common synthetic route involves the reaction of 4-nitrobenzyl chloride with morpholine, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration of benzyl chloride followed by catalytic hydrogenation. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholinomethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Reagents like bromine (Br₂) for halogenation, nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation are typically employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of halogenated, nitrated, or sulfonated benzene derivatives.

Scientific Research Applications

4-(Morpholinomethyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Morpholinomethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The morpholine ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The benzene ring and amino group can participate in π-π stacking and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Morpholinylmethyl)phenylamine
  • 4-(Morpholinylmethyl)benzenamine
  • 4-(4-Morpholinylmethyl)aniline

Uniqueness

4-(Morpholinomethyl)aniline is unique due to its specific combination of a morpholine ring and aniline structure, which imparts distinct chemical and physical properties. This combination allows for versatile reactivity and a wide range of applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(morpholin-4-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYFVEFUHMDIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354601
Record name 4-(morpholinomethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809517
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

51013-67-3
Record name 4-(morpholinomethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-[(4-nitrophenyl)methyl]morpholine (220 mg, 1.0 mmol, Step A), iron powder (279 mg, 5.0 mmol) and NH4Cl (39 mg, 0.7 mmol) in EtOH (3 mL) and H2O (3 mL) was stirred for 4 h at 80° C. Filtration and concentration gave the crude 4-(morpholin-4-ylmethyl)-phenylamine, which was used in next step without further purification.
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
39 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
279 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

[5-(4-Methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]-(4-morpholin-4-ylmethyl-phenyl)-amine was prepared from 5-(4-methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine (125 mg, 0.43 mmol) and 4-(4-bromobenzyl)morpholine (122 mg, 0.48 mmol) in a manner analogous to Example 77 to yield 5-(4-methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]-(4-morpholin-4-ylmethyl-phenyl)-amine (73 mg, 37%) as an off-white powder following purification on a 4 g Isco silica gel column using methanol in dichloromethane (0-20%) as eluent. MP=222-223° C. 1H NMR (400 MHz, (D3C)2SO, δ, ppm): 9.66 (s, 1H), 8.32 (d, J=7.50 Hz, 2H), 8.15 (d, J=7.50 Hz, 2H), 7.66 (m, 4H), 7.30 (d, J=6.42 Hz, 1H), 7.20 (d, J=8.60 Hz, 2H), 3.55 (br s, 4H), 3.40-3.32 (m, 5H), 2.32 (br s, 4H). MS=465 (MH)+.
Name
5-(4-methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
122 mg
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

[5-(3-Methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]-(4-morpholin-4-ylmethyl-phenyl)-amine was prepared from 5-(3-methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine (125 mg, 0.43 mmol) and 4-(4-bromobenzyl)morpholine (122 mg, 0.48 mmol) in a manner analogous to Example 77 to yield 5-(3-methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]-(4-morpholin-4-ylmethyl-phenyl)-amine (118 mg, 59%) as an off-white powder following purification on a 4 g Isco silica gel column using methanol in dichloromethane (0-20%) as eluent. MP=210-211° C. 1H NMR (400 MHz, (D3C)2SO, δ, ppm): 9.64 (s, 1H), 8.78 (s, 1H), 8.36 (d, J=7.50 Hz, 1H), 8.11 (d, J=7.50, 1H), 7.89 (t, J=15.0 Hz, 7.50 Hz, 1H), 7.70 (m, 1H), 7.63 (m, 3H), 7.35 (d, J=7.50 Hz, 1H), 7.18 (d, J=9.6 Hz, 2H) 3.55 (m, 4H), 3.40-3.28 (m, 5H), 2.32 (m, 4H). MS=464 (MH)+.
Name
5-(3-methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
122 mg
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

In ethanol (300 ml) was dissolved 4-(4-nitrobenzyl)morpholine (25.8 g), and to the mixture was added dried 10% palladium on carbon (Pd-C) (1.00 g). Under hydrogen atmosphere, the mixture was stirred at room temperature under atmospheric pressure for 20 hours. The palladium was filtered off, and the filtrate was concentrated. The residue was separated and purified with column chromatography (ethyl acetate) to give 4-(4-aminobenzyl)morpholine (430 mg) as pale yellow crystals.
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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